N-alpha,gamma-Bis-Fmoc-L-2,4-diaminobutyric acid

Description

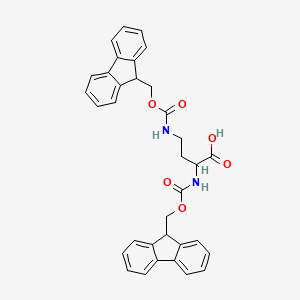

N-alpha,gamma-Bis-Fmoc-L-2,4-diaminobutyric acid (CAS: 161420-87-7) is a synthetic amino acid derivative used in solid-phase peptide synthesis (SPPS). It is derived from L-2,4-diaminobutyric acid (DABA), a non-proteinogenic amino acid with two amino groups at the α- and γ-positions. The compound features 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups on both amino groups, ensuring selective deprotection during peptide assembly. Its molecular formula is C₃₄H₃₀N₂O₆, with a molecular weight of approximately 578.6 g/mol (calculated from and ).

DABA itself is notable for its role in GABAergic systems (inhibiting GABA transaminase; IC₅₀ >500 μM) and ectoine biosynthesis in halophilic bacteria . However, the Bis-Fmoc derivative is exclusively utilized in peptide chemistry to enable controlled incorporation of diamino acid residues into peptide chains, particularly in branched or multifunctional peptide designs.

Properties

IUPAC Name |

2,4-bis(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30N2O6/c37-32(38)31(36-34(40)42-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30)17-18-35-33(39)41-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29/h1-16,29-31H,17-20H2,(H,35,39)(H,36,40)(H,37,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZDIZDLDRWFAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha,gamma-Bis-Fmoc-L-2,4-diaminobutyric acid typically involves the protection of the amino groups of L-2,4-diaminobutyric acid with Fmoc groups. The process generally includes:

Starting Material: L-2,4-diaminobutyric acid.

Protection of Amino Groups: The amino groups are protected using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated peptide synthesizers and large-scale purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-alpha,gamma-Bis-Fmoc-L-2,4-diaminobutyric acid undergoes several types of chemical reactions, including:

Substitution Reactions: The Fmoc groups can be removed under basic conditions, allowing for further functionalization of the amino groups.

Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove Fmoc groups.

Coupling Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are frequently used in peptide coupling reactions.

Major Products Formed

The major products formed from reactions involving this compound include peptides with multiple functional groups, which can be further modified for various applications.

Scientific Research Applications

N-alpha,gamma-Bis-Fmoc-L-2,4-diaminobutyric acid has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex peptides and proteins.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of specialized peptides for use in biotechnology and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-alpha,gamma-Bis-Fmoc-L-2,4-diaminobutyric acid primarily involves its role as a building block in peptide synthesis. The Fmoc groups protect the amino groups during synthesis, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc groups are removed, allowing the amino groups to participate in further reactions or modifications.

Comparison with Similar Compounds

Research Findings and Data

Stability and Reactivity

Biological Activity

N-alpha,gamma-Bis-Fmoc-L-2,4-diaminobutyric acid (Fmoc-DAB) is a synthetic amino acid derivative that has garnered attention due to its unique biological activities. This compound is characterized by its two Fmoc (9-fluorenylmethoxycarbonyl) protecting groups attached to the amino groups of L-2,4-diaminobutyric acid. The structural modifications impart distinct properties that influence its biological interactions, particularly in cancer research and neuropharmacology.

Antitumoral Activity

Fmoc-DAB exhibits potent antitumoral properties , particularly against human glioma cells. Studies have shown that this compound is transported into cells via the System A transport mechanism, leading to significant cellular uptake. This uptake can result in osmotic lysis of glioma cells, highlighting its potential as an anticancer agent . The effectiveness of Fmoc-DAB in inducing cell death suggests that it may serve as a lead compound for further development in cancer therapeutics.

Neurotoxicity

Despite its therapeutic potential, Fmoc-DAB is associated with neurotoxic effects . Research indicates that L-2,4-diaminobutyric acid, a related compound, can lead to chronic ammonia toxicity due to impaired urea synthesis in the liver. This impairment results in elevated ammonia levels in the brain, causing hyperirritability and convulsions in animal models . The neurotoxicity observed suggests that while Fmoc-DAB may have beneficial applications, careful consideration of its side effects is necessary.

Mechanistic Insights

The mechanism through which Fmoc-DAB exerts its biological activity involves competitive inhibition of ornithine carbamoyltransferase, an enzyme crucial for ammonia detoxification in the liver. This inhibition can lead to increased ammonia levels and subsequent neurotoxic effects. Additionally, studies have shown that Fmoc-DAB can influence gene expression and cellular morphology through its interactions with DNA-binding proteins .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of Fmoc-DAB compared to other related compounds:

| Compound | Antitumoral Activity | Neurotoxicity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Inhibits ornithine carbamoyltransferase |

| L-2,4-diaminobutyric acid | Moderate | High | Causes chronic ammonia toxicity |

| α-DABA hairpin conjugates | Moderate | Low | DNA binding and alkylation specificity |

| γ-DABA hairpin conjugates | High | High | DNA binding with lethal effects in vivo |

This comparison highlights the balance between therapeutic efficacy and potential toxicity associated with these compounds.

Case Study 1: Antitumoral Efficacy in Glioma Cells

A study conducted on human glioma cell lines demonstrated that Fmoc-DAB significantly reduced cell viability compared to untreated controls. The mechanism involved osmotic lysis due to high intracellular concentrations of the compound. The study concluded that further exploration into dosage and delivery methods could enhance its therapeutic application in glioblastoma treatment.

Case Study 2: Neurotoxic Effects Observed in Animal Models

In a separate investigation involving rat models, administration of L-2,4-diaminobutyric acid resulted in observable neurotoxic symptoms such as tremors and convulsions. Blood tests indicated elevated ammonia levels, implicating liver dysfunction as a contributing factor to the neurotoxicity observed. This study underscores the importance of monitoring side effects when considering Fmoc-DAB for clinical applications.

Q & A

Q. What are the primary applications of N-alpha,gamma-Bis-Fmoc-L-2,4-diaminobutyric acid in peptide synthesis?

This compound is widely used in solid-phase peptide synthesis (SPPS) due to its dual Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups. The Fmoc groups provide stability during synthesis and can be selectively removed under mild basic conditions (e.g., piperidine), enabling sequential peptide elongation. Its diamino structure allows incorporation into branched or cyclic peptides, particularly for introducing lysine-like side chains with orthogonal protection .

Key Methodological Insight :

- Use a standard SPPS protocol with Fmoc deprotection (20% piperidine in DMF).

- Monitor coupling efficiency via Kaiser test or HPLC .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at -20°C under inert gas (e.g., argon) to prevent oxidation and hydrolysis. The compound is hygroscopic; use desiccants in storage containers .

- Safety : While no specific hazard classification is provided, follow general lab safety protocols (gloves, goggles) due to potential irritancy. Refer to safety data sheets (SDS) for emergency measures (e.g., eye flushing with water) .

Q. What analytical techniques are recommended for characterizing this compound?

- HPLC : Assess purity using reverse-phase C18 columns with acetonitrile/water gradients.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS expected for C₂₃H₂₄N₂O₆: 424.45 g/mol) .

- NMR : Verify structure via ¹H/¹³C NMR (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm) .

Advanced Research Questions

Q. How can orthogonal protection strategies be optimized for N-alpha,gamma-Bis-Fmoc derivatives in complex peptide architectures?

The gamma-amino group can be protected with Alloc (allyloxycarbonyl) or Boc (tert-butyloxycarbonyl) for orthogonal deprotection:

- Alloc : Removed via Pd(0)-catalyzed allyl transfer under neutral conditions, compatible with acid-sensitive peptides .

- Boc : Requires strong acids (e.g., TFA), suitable for linear peptides but may disrupt acid-labile residues .

Example Protocol :

- After Fmoc deprotection, introduce Alloc via Alloc-Cl in DMF.

- Remove Alloc with Pd(PPh₃)₄ and PhSiH₃ in dichloromethane .

Q. What are common synthetic challenges, and how can they be addressed?

- Racemization : Minimize by using low temperatures (0–4°C) during coupling and HOBt/DIC activation .

- Incomplete Deprotection : Extend piperidine treatment time (2 × 5 min → 2 × 10 min) or use additives like DBU .

- Side Reactions : Monitor for diketopiperazine formation in cyclic peptides using MALDI-TOF MS .

Q. How can researchers design biological studies using this compound, given its role in GABA-related pathways?

- Deprotection First : Remove Fmoc groups (via piperidine) to generate free L-2,4-diaminobutyric acid, a known GABA transaminase inhibitor (IC₅₀ >500 μM) .

- Antitumor Assays : Test cytotoxicity in fibrosarcoma cell lines (e.g., mouse models) using MTT assays. Compare with controls to isolate GABA pathway effects .

Data Contradictions and Resolutions

Q. Why are there discrepancies in CAS numbers and molecular weights across sources?

Variations arise from substituent differences (e.g., Alloc vs. Boc vs. Fmoc):

- N-alpha,gamma-Bis-Fmoc : CAS 161420-87-7 (MW 424.45 g/mol) .

- N-alpha-Fmoc-N-gamma-Alloc : CAS 204316-32-5 (MW 424.45 g/mol) .

- N-alpha-Fmoc-N-gamma-Boc : CAS 125238-99-5 (MW 440.47 g/mol) .

Resolution : Cross-reference synthesis routes and substituents when sourcing materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.